Methyl 7-bromoheptanoate: A Comprehensive Technical Guide for Advanced Synthesis
Methyl 7-bromoheptanoate: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 54049-24-0
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Methyl 7-bromoheptanoate in Modern Drug Discovery
Methyl 7-bromoheptanoate is a bifunctional molecule that has emerged as a critical building block and versatile linker in contemporary pharmaceutical research and development. Its linear seven-carbon chain, terminated by a methyl ester at one end and a reactive bromine atom at the other, provides a unique combination of lipophilicity, flexibility, and chemical reactivity. This structure makes it an ideal synthon for introducing alkyl chains into target molecules, a common strategy for modulating pharmacokinetic and pharmacodynamic properties.
In the realm of drug development, the strategic incorporation of linkers is paramount. They play a pivotal role in connecting different pharmacophores, such as in Proteolysis Targeting Chimeras (PROTACs), or in tethering active molecules to delivery vehicles like lipid nanoparticles. The C7 chain of methyl 7-bromoheptanoate offers an optimal balance of length and flexibility, which can be crucial for facilitating the desired protein-protein interactions in ternary complexes, as seen in PROTACs[1][2]. Furthermore, its role as a key intermediate in the synthesis of blockbuster drugs like bempedoic acid underscores its industrial significance[3][4][5]. This guide provides an in-depth exploration of the synthesis, properties, and applications of Methyl 7-bromoheptanoate, offering practical insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Methyl 7-bromoheptanoate is fundamental for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 54049-24-0 | |
| Molecular Formula | C₈H₁₅BrO₂ | |
| Molecular Weight | 223.11 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 112 °C at 5 mmHg | |
| Density | 1.217 g/mL at 25 °C | |
| Refractive Index | n20/D 1.459 | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General Knowledge |
Spectroscopic Data Interpretation
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of Methyl 7-bromoheptanoate is characterized by distinct signals corresponding to the different methylene groups and the methyl ester. The triplet at approximately 3.4 ppm is indicative of the methylene group adjacent to the bromine atom (-CH₂Br), while the singlet at around 3.67 ppm corresponds to the methyl ester protons (-OCH₃). The remaining methylene protons appear as multiplets in the upfield region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the ester at around 174 ppm. The carbon attached to the bromine will appear at approximately 33 ppm, and the methoxy carbon at about 51 ppm. The other methylene carbons will have signals in the 24-33 ppm range[6].
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IR (Infrared) Spectroscopy: The IR spectrum displays a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, around 640-550 cm⁻¹[7].
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and cleavage of the alkyl chain[6].
Synthesis and Purification: A Practical Approach
The synthesis of Methyl 7-bromoheptanoate is most commonly achieved through the Fischer esterification of 7-bromoheptanoic acid. This method is favored for its simplicity and the use of readily available starting materials.
Workflow for the Synthesis of Methyl 7-bromoheptanoate
Caption: Workflow for the synthesis and purification of Methyl 7-bromoheptanoate.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, where the progress of the reaction and the purity of the product can be monitored at various stages.
Materials:
-
7-Bromoheptanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromoheptanoic acid (1.0 eq) in an excess of methanol (10-20 eq).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution[8][9][10].
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine[11].
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude methyl 7-bromoheptanoate by fractional distillation under reduced pressure to yield a colorless liquid[11][12][13][14]. The reduced pressure is crucial to avoid decomposition at high temperatures.
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Applications in Drug Development: A Versatile Tool for Medicinal Chemists
The dual functionality of Methyl 7-bromoheptanoate makes it a valuable tool in the synthesis of complex pharmaceutical agents.
Intermediate in the Synthesis of Bempedoic Acid
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor for the treatment of hypercholesterolemia. The synthesis of bempedoic acid utilizes a derivative of bromoheptanoate as a key building block to construct the long alkyl chain of the molecule[3][5]. The bromo-functionalized chain allows for coupling reactions to build the core structure of the drug[4][15].
Logical Relationship in Bempedoic Acid Synthesis
Caption: Role of a bromoheptanoate derivative in bempedoic acid synthesis.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The nature of the linker is critical for the efficacy of the PROTAC. Methyl 7-bromoheptanoate serves as a precursor for alkyl linkers of moderate length and hydrophobicity, which can be advantageous for optimizing the formation of the ternary complex between the target protein and the E3 ligase[1][2][16]. The alkyl chain derived from methyl 7-bromoheptanoate provides metabolic stability and appropriate spacing for effective protein degradation[2].
Signaling Pathway of PROTAC Action
Caption: The role of a linker derived from Methyl 7-bromoheptanoate in the PROTAC mechanism.
Alkylation Agent in Organic Synthesis
The terminal bromine atom in Methyl 7-bromoheptanoate is a good leaving group, making it an effective alkylating agent in various nucleophilic substitution reactions. It can be used to introduce a seven-carbon ester-containing chain onto phenols, amines, thiols, and other nucleophiles. This is a valuable strategy for modifying the properties of drug candidates, such as increasing their lipophilicity to improve membrane permeability[17][18][19][20][21].
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling Methyl 7-bromoheptanoate. It is an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 7-bromoheptanoate is a cornerstone reagent for medicinal chemists and drug development professionals. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for the synthesis of complex molecules with therapeutic potential. From its role in the production of established drugs to its application in cutting-edge technologies like PROTACs, Methyl 7-bromoheptanoate continues to be a key player in the advancement of pharmaceutical sciences. A thorough understanding of its synthesis, properties, and applications, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
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